Cadmium tellurite

Overview

Description

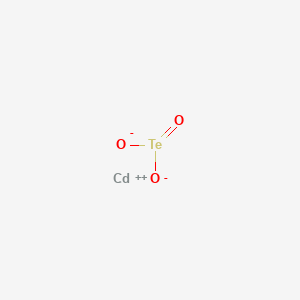

Cadmium tellurite is an inorganic compound with the chemical formula CdTeO₃. It is a colorless solid that is insoluble in water and is known for its semiconducting properties. This compound is part of the monoclinic crystal system and can also crystallize in cubic and hexagonal systems at higher temperatures .

Preparation Methods

Cadmium tellurite can be synthesized through the reaction of cadmium sulfate and sodium tellurite in an ammonia solution . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods for this compound are not extensively documented, but laboratory synthesis remains the primary approach for obtaining this compound.

Chemical Reactions Analysis

Thermal Decomposition and Phase Behavior

CdTe decomposes under extreme heat or UV exposure, releasing toxic cadmium and tellurium species:

Table 2: Decomposition Pathways

-

Phase diagram studies (Fig. 1 in ) show CdTe’s stability range narrows below 1092°C, leading to Te-rich or Cd-rich precipitates during cooling .

-

UV-induced degradation of CdTe quantum dots releases Cd²⁺, which displaces Zn²⁺ in metalloenzymes and disrupts cellular redox balance .

Reactivity in Biological and Environmental Systems

CdTe interacts with biomolecules and environmental factors, triggering oxidative stress:

Key Findings:

-

Antioxidant enzyme activation : Wheat seedlings exposed to CdTe-QDs showed increased superoxide dismutase (SOD) and peroxidase (POD) activity, mitigating ROS damage .

-

Programmed cell death : DNA laddering in plant roots indicates apoptosis-like mechanisms under CdTe-QD exposure .

-

Soil interactions : CdTe nanoparticles bind to organic matter, but acidic conditions mobilize Cd²⁺, increasing bioavailability .

Stability and Corrosion Reactions

CdTe’s stability depends on ambient conditions:

Table 3: Environmental Reactivity

| Exposure | Reaction | Outcome | Source |

|---|---|---|---|

| Oxygen/Water | CdTe(s) + O₂ + H₂O → Cd²⁺ + TeO₃²⁻ + H⁺ | Surface oxidation; leaching | |

| Chloride ions | CdTe(s) + Cl⁻ → CdCl₂(aq) + Te(s) | Dissolution in marine environments |

-

Oxidation in air : CdTe surfaces degrade to CdO and TeO₂ at >300°C, reducing photovoltaic efficiency .

-

Acid corrosion : HCl dissolves CdTe, producing toxic CdCl₂ and elemental Te .

Toxicological Reactions

CdTe’s toxicity arises from Cd²⁺ release and reactive oxygen species (ROS) generation:

Mechanisms:

Scientific Research Applications

Photovoltaic Applications

Overview

CdTe is primarily recognized for its role in thin-film solar cells. It is the most widely used material in commercial photovoltaic (PV) technology due to its high absorption coefficient and cost-effectiveness.

Key Features

- Thin-Film Technology : CdTe solar cells are typically a few microns thick, allowing for lightweight and flexible applications. This thin-film technology has made CdTe a leader in the global solar market, accounting for approximately 40% of the U.S. utility market in 2019 .

- Cost Efficiency : The levelized cost of electricity generated from CdTe-based PV systems is often lower than that from traditional fossil fuels, making it an economically viable option for renewable energy generation .

Research Findings

Recent advancements have focused on improving the efficiency and stability of CdTe solar cells. Research at the National Renewable Energy Laboratory (NREL) includes:

- Enhancements in doping techniques to increase voltage and diode quality.

- Development of novel materials to improve charge carrier lifetimes and reduce recombination losses .

Performance Metrics

The following table summarizes the performance metrics of CdTe solar cells compared to other technologies:

| Technology Type | Efficiency (%) | Cost ($/W) |

|---|---|---|

| CdTe Thin-Film | 22.1 | 0.50 |

| Multicrystalline Silicon | 26.7 | 0.70 |

| Monocrystalline Silicon | 27.3 | 0.80 |

Medical Imaging Applications

Overview

CdTe is also utilized in medical imaging, particularly in photon counting x-ray detectors (PCDs). These detectors are crucial for reducing radiation doses while enhancing image quality.

Case Study: Breast Imaging

A study evaluated the detective quantum efficiency (DQE) of CdTe PCDs for mammography applications. Key findings include:

- Optimal DQE values reached up to 0.78 under specific conditions, comparable to other established technologies like a-Se detectors .

- The potential for CdTe PCDs to provide high-quality imaging with reduced radiation exposure was highlighted, making them suitable for sensitive applications such as breast cancer screening .

Nanotechnology Applications

Overview

In nanotechnology, cadmium telluride quantum dots are extensively used due to their unique optical properties.

Applications in Quantum Dots

Mechanism of Action

The mechanism by which cadmium tellurite exerts its effects is primarily related to its semiconducting properties. It interacts with light and other forms of electromagnetic radiation, making it useful in photovoltaic and infrared applications. The molecular targets and pathways involved include the absorption and conversion of light energy into electrical energy.

Comparison with Similar Compounds

Cadmium tellurite can be compared with other similar compounds such as cadmium telluride, cadmium sulfide, and cadmium selenide. These compounds share similar semiconducting properties but differ in their chemical composition and specific applications:

Cadmium telluride (CdTe): Used extensively in photovoltaic cells and infrared detectors.

Cadmium sulfide (CdS): Commonly used in solar cells and optoelectronic devices.

Cadmium selenide (CdSe): Known for its applications in quantum dots and light-emitting diodes.

This compound’s uniqueness lies in its specific crystal structure and its ability to form different polymorphs under varying conditions .

Biological Activity

Cadmium tellurite (CdTe) is a compound that has garnered significant attention due to its applications in nanotechnology and its biological implications. This article explores the biological activity of this compound, focusing on its effects on cellular systems, potential toxicity, and environmental impact.

Overview of this compound

This compound is often studied in the form of quantum dots (QDs), which are semiconductor nanoparticles with unique optical and electronic properties. These QDs have applications ranging from medical imaging to cancer therapy. However, their biological activity raises concerns regarding toxicity and environmental safety.

1. Toxicity Mechanisms

This compound exhibits various toxic effects on biological systems, primarily through oxidative stress and mitochondrial dysfunction:

- Mitochondrial Toxicity : Studies have shown that cadmium telluride quantum dots (CdTe-QDs) can disrupt mitochondrial function in human hepatocellular carcinoma cells (HepG2). This disruption includes alterations in mitochondrial morphology, impairment of respiratory functions, and increased intracellular calcium levels. The treatment with CdTe-QDs resulted in decreased ATP synthesis and changes in the electron transport chain enzyme activities, indicating significant mitochondrial damage .

- Cellular Apoptosis : In prostate carcinoma cells, CdTe QDs induced apoptosis in a dose-dependent manner. The increase in reactive oxygen species (ROS) levels was linked to cell death and cell cycle arrest at the G2/M phase . This suggests that CdTe QDs can trigger apoptotic pathways, making them potentially useful in cancer therapies but also highlighting their cytotoxic risks.

2. Impact on Plant Systems

This compound also affects plant growth and development:

- Growth Inhibition : Research indicates that exposure to CdTe-QDs can inhibit root and shoot growth in wheat seedlings, particularly when combined with UV-B radiation. The study found that higher concentrations of CdTe-QDs led to increased lipid peroxidation and reduced soluble protein concentrations .

- Antioxidant Response : Wheat seedlings exposed to CdTe-QDs exhibited enhanced activity of antioxidant enzymes, which suggests a defensive response against oxidative stress induced by the nanoparticles .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: Mitochondrial Toxicity in HepG2 Cells

A study conducted on HepG2 cells revealed that treatment with CdTe-QDs led to significant mitochondrial swelling and disruption of membrane potential. The results indicated that the toxic effects were comparable or greater than those observed with cadmium chloride at equivalent concentrations, suggesting that toxicity was not solely due to cadmium release from the QDs .

Case Study 2: Effects on Wheat Seedlings

In another study focused on wheat seedlings, graded doses of CdTe-QDs resulted in notable growth reductions and increased oxidative stress markers. The study highlighted the need for ongoing assessments of the interactions between nanomaterials like CdTe-QDs and environmental factors such as UV radiation .

Properties

IUPAC Name |

cadmium(2+);tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMPTXZNGKKTDU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdO3Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935934 | |

| Record name | Cadmium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15851-44-2 | |

| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium tellurite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.